N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)-(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKDXRNMWQZMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742900 | |
| Record name | N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-48-5 | |
| Record name | N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Aldehyde and Aniline
The initial step employs a Mannich-type reaction between 4-bromobenzaldehyde and 4-fluoroaniline in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C facilitates the formation of the secondary amine:
This intermediate is isolated via aqueous workup and characterized by -NMR (δ 3.85 ppm, NH) before proceeding to acetylation.
Acetylation Protocols
Acetyl Chloride Method
A widely adopted procedure involves treating the amine with acetyl chloride in dichloromethane (DCM) under basic conditions:
Procedure
-
Dissolve (4-bromophenyl)(4-fluorophenyl)methylamine (10 mmol) and triethylamine (12 mmol) in DCM (30 mL).
-
Cool to 0°C and add acetyl chloride (12 mmol) dropwise.
-
Stir at 30°C for 2 hours.
-
Quench with water, extract with DCM, dry over NaSO, and concentrate.
Acetic Anhydride Approach
For industrial-scale production, acetic anhydride in toluene with catalytic sulfuric acid achieves comparable efficiency:
Conditions :
-
Temperature: 80°C
-
Time: 4 hours
-
Workup: Neutralization with NaHCO, filtration, and recrystallization from ethanol.
Solvent and Base Optimization
Reaction efficiency depends critically on solvent polarity and base strength. Comparative studies reveal:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 30 | 98 |
| Toluene | Pyridine | 80 | 85 |
| THF | NaOH (aqueous) | 25 | 72 |
Polar aprotic solvents like DCM enhance nucleophilic acetylation by stabilizing the transition state, while triethylamine effectively scavenges HCl byproducts.
Industrial-Scale Production
Patent literature describes a continuous flow process for high-throughput synthesis:
-
Reactant Feed : Amine and acetyl chloride solutions (1:1.1 molar ratio) pumped at 5 L/min.
-
Reactor : Tubular reactor (25 m length, 0.5 cm diameter) maintained at 30°C.
-
Quenching : In-line mixing with aqueous NaHCO.
-
Separation : Centrifugal liquid-liquid separator.
Advantages :
Purification and Characterization
Crude product purification employs recrystallization from ethanol/water (3:1 v/v), yielding white crystals with melting point 142–144°C. Advanced characterization includes:
-
-NMR : δ 169.8 (C=O), 135.2–115.4 (Ar-C), 45.1 (CH).
Comparative Analysis of Methodologies
| Parameter | Acetyl Chloride Method | Acetic Anhydride Method | Flow Chemistry |
|---|---|---|---|
| Yield (%) | 98 | 89 | 99 |
| Reaction Time (h) | 2 | 4 | 0.17 |
| Scalability | Lab-scale | Pilot-scale | Industrial |
| Byproducts | HCl | Acetic acid | Minimal |
The acetyl chloride method offers superior yields for laboratory synthesis, while flow chemistry enables kilogram-scale production with minimal waste.
Challenges and Solutions
Amine Oxidation
The secondary amine intermediate is prone to oxidation during storage. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide serves as a crucial building block in the development of pharmaceuticals. Its structural characteristics allow it to target specific receptors or enzymes effectively.
-
Antimicrobial Activity : The compound has been studied for its antimicrobial properties against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that indicate significant activity. For example:
Bacterial Strain MIC (µM) Bacillus subtilis 4.69 - 22.9 Staphylococcus aureus 5.64 - 77.38 Escherichia coli 2.33 - 156.47 -
Anticancer Potential : Various studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, such as MCF7 (breast adenocarcinoma). The IC50 values for these assays indicate effective inhibition of cell growth:
Cell Line IC50 Value (µM) MCF7 8.107 U-87 (glioblastoma) <10 MDA-MB-231 (triple-negative breast cancer) >20
These findings suggest that this compound may inhibit key metabolic pathways critical for bacterial survival and cancer cell proliferation through enzyme inhibition and receptor binding.
Materials Science
In materials science, this compound can be incorporated into polymers to enhance thermal stability and impart unique electronic properties. Its dual halogen substitution pattern can significantly influence the material's characteristics.
Study on Anticancer Activity
A study evaluated a series of acetamide derivatives, including this compound, demonstrating significant cytotoxic effects on MCF7 cells compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Efficacy Assessment
Research has focused on assessing the antimicrobial efficacy of this compound against various pathogens, showing promising results that warrant further exploration into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide with structurally related acetamide derivatives from the evidence:
Key Observations:
- Melting Points: The introduction of electron-withdrawing groups (Br, F) and rigid heterocycles (e.g., triazole in 9f) elevates melting points due to increased molecular packing and reduced conformational flexibility. Compound 9f, with both bromo and fluorophenyl groups, has a notably high melting point (247.9°C) compared to monosubstituted analogs like N-(4-bromophenyl)acetamide (167.67°C) .
- Molecular Weight : The target compound’s molecular weight (~357.2 g/mol) would fall between N-(4-bromophenyl)acetamide (214.059 g/mol) and more complex triazole derivatives like 9f (484.34 g/mol).
- Bond Length Variations : highlights that bromophenyl-substituted acetamides exhibit distinct bond lengths (e.g., C–Br: 1.8907 Å vs. 1.91 Å in related compounds), suggesting subtle structural differences influenced by substituent electronic effects .
Biological Activity
N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18BrFNO. The presence of bromine and fluorine atoms in the phenyl rings enhances the compound's reactivity and biological activity. These halogen substituents can influence binding affinities to various biological targets, making the compound a subject of interest for further research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed effects. For instance, studies suggest that the unique structural features provided by the bromine and fluorine atoms enhance binding affinity and specificity towards target proteins involved in disease processes .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound effectively inhibits bacterial growth, comparable to standard antibiotics .
Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 5-10 | Antimicrobial |
| Standard Antibiotic (e.g., Norfloxacin) | 8-12 | Antimicrobial |
| N-(4-Chloro-4-fluorophenyl)methyl]acetamide | 12-15 | Antimicrobial |
These results highlight the potential of this compound as a viable candidate for antimicrobial therapy.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay indicated that this compound exhibits cytotoxic effects on cancer cells, with IC50 values suggesting significant potency against tumor growth .
Summary of Anticancer Findings
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 15 | Cytotoxic |
| MDA-MB-231 | 20 | Cytotoxic |
These findings suggest that this compound may serve as a promising lead compound in cancer therapeutics.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial activity against common pathogens using a turbidimetric method, confirming its effectiveness against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Screening : In another study, derivatives of this compound were tested for anticancer activity using MCF7 cells, demonstrating significant inhibition of cell proliferation compared to untreated controls.
- Molecular Docking Studies : Molecular docking simulations have been performed to elucidate the binding modes of this compound with target receptors, providing insights into its mechanism at the molecular level .
Q & A
Basic: What are the optimized synthetic routes for N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via condensation reactions, such as the coupling of substituted benzaldehyde derivatives with acetamide precursors. For example, method 1 (as described for a structurally similar compound in ) involves reacting 4-fluorobenzaldehyde with bromophenylacetamide derivatives in polar aprotic solvents (e.g., DMSO or DMF) under reflux. Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Yield optimization (up to 90%) is achieved by controlling temperature (60–100°C), stoichiometric ratios (1:1.2 for aldehyde:amide), and reaction time (2–6 hours). Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data to determine bond lengths, angles, and torsion angles. For example, a polymorph of N-(4-bromophenyl)acetamide was characterized using SHELX, revealing a monoclinic crystal system (space group P2₁/c) with mean C–C bond lengths of 1.504 Å and R-factor = 0.038 . Key steps:
- Crystal mounting on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Data collection at 298 K, integration with SAINT, and absorption correction via SADABS.
- Refinement of hydrogen atoms using riding models.
Discrepancies in molecular packing (e.g., intermolecular H-bonding vs. van der Waals interactions) are resolved using Fourier difference maps .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.6 ppm for bromophenyl; δ 7.0–7.3 ppm for fluorophenyl) and acetamide protons (δ 2.1 ppm for CH₃, δ 8.9 ppm for NH) confirm substitution patterns .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H), and 650–800 cm⁻¹ (C–Br/C–F) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 352.03 [M+H]⁺) and fragmentation patterns .
Advanced: What strategies address contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). To mitigate:
- Dose-Response Curves : Use IC₅₀ values from 3+ independent experiments to establish reproducibility.
- Structural-Activity Relationship (SAR) : Compare derivatives (e.g., replacing Br with Cl or F) to isolate substituent effects. For instance, fluorophenyl groups enhance membrane permeability, while bromophenyl moieties improve target binding affinity .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) .
Advanced: How do bromine and fluorine substituents affect the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and bromine (σₚ = +0.23) induce para-directing effects, altering electrophilic substitution reactivity.
- Hammett Analysis : The σ value of the substituent correlates with reaction rates in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions.
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the acetamide carbonyl group due to inductive effects, increasing susceptibility to nucleophilic attack .
Basic: What protocols ensure purity analysis, and how are impurities identified?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at 254 nm. Retention time matching with standards confirms purity (>98%) .
- TLC : Silica plates (ethyl acetate:hexane = 1:3) with UV visualization at 254 nm.
- Elemental Analysis : Deviation from theoretical C/H/N values >0.3% indicates impurities .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., kinase domains) using crystal structures from the PDB. Docking scores (ΔG < −7 kcal/mol) suggest strong binding .
- QSAR Models : Correlate logP values (e.g., 2.6, calculated via XlogP3) with bioavailability. Higher logP improves membrane permeability but may reduce solubility .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
Advanced: What in vitro/in vivo models evaluate therapeutic potential?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: How do structural modifications influence pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., F) to reduce CYP450-mediated oxidation.
- Solubility : PEGylation or salt formation (e.g., HCl) improves aqueous solubility.
- Half-Life : Deuteration at metabolically labile sites (e.g., methyl groups) slows clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
